4'-Methoxyflavonol

Antioxidant Free Radical Scavenging Oxidative Stress

4′-Methoxyflavonol is the only flavonol that precisely combines a 3-OH and 4′-OCH3 group, delivering a confirmed in vitro antioxidant IC50 of 25.54 µg/mL — up to 4.8× more potent than related scaffolds. This structural specificity translates directly to in vivo efficacy: a 10 mg/kg dose normalizes stress-induced hyperglycemia, hyperlipidemia, and brain oxidative damage markers. In oncology, it reduces androgen receptor protein levels at 20 µM and inhibits 22Rv1 proliferation (IC50 30.5 µM). Its well-characterized interaction with DPPC bilayers makes it a defined probe for membrane biophysics. Only this compound guarantees the reproducible pharmacology cited in key preclinical studies.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
CAS No. 6889-78-7
Cat. No. B191851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxyflavonol
CAS6889-78-7
Synonyms3-Hydroxy-4'-methoxyflavone
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O
InChIInChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)16-15(18)14(17)12-4-2-3-5-13(12)20-16/h2-9,18H,1H3
InChIKeyIIBBFGMVMNZMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-Methoxyflavonol: A Synthetic 3-Hydroxyflavonol with Distinct Antioxidant and Antiproliferative Profiles for Life Science Procurement


4′-Methoxyflavonol (CAS 6889-78-7) is a synthetic flavonol characterized by a 3-hydroxy-4′-methoxy substitution pattern on the flavone backbone. This structural motif confers a higher radical-scavenging capacity relative to the corresponding 4′-methoxyflavone, as the 3-hydroxyl group is critical for antioxidant activity [1]. The compound is recognized for its interactions with lipid bilayers, notably DPPC model membranes, and its ability to modulate oxidative stress pathways in vitro and in vivo [2].

Why 4′-Methoxyflavonol Cannot Be Replaced by Other Flavonols or Flavones in Research Workflows


Substituting 4′-Methoxyflavonol with other flavonoid derivatives is scientifically unsound due to pronounced differences in both in vitro potency and in vivo efficacy. The compound's specific combination of a 3-OH group and a 4′-OCH3 group on the B-ring results in antioxidant and antistress profiles that are not shared by its closest structural analogs, including 4′-methoxyflavone (lacking 3-OH) or more highly hydroxylated flavonols like kaempferol. Quantitative assays demonstrate that seemingly minor structural changes, such as the addition or removal of a single hydroxyl or methoxy group, can lead to up to 5-fold differences in radical-scavenging IC50 values [1]. Therefore, biological and pharmacological data obtained with other flavonols are not predictive of the activity of 4′-Methoxyflavonol, making it essential to procure this specific compound for reproducible research.

Quantitative Differentiation of 4′-Methoxyflavonol: Evidence for Procurement Decisions


DPPH Radical Scavenging Activity: 4′-Methoxyflavonol vs. Other Synthetic Flavonoids

In a head-to-head comparison of six synthetic flavones (F1–F6) and six synthetic flavonols (OF1–OF6), 4′-Methoxyflavonol (designated OF3) exhibited the highest DPPH radical-scavenging activity. Its IC50 value of 25.54 ± 1.21 μg/mL was approximately 4.8-fold lower (more potent) than that of the least active flavonol in the series, OF6, which had an IC50 of 122.33 ± 1.98 μg/mL [1]. This demonstrates that the specific 4′-methoxy substitution pattern on the flavonol scaffold is a key driver of antioxidant potency, a finding not extrapolated from other flavonols.

Antioxidant Free Radical Scavenging Oxidative Stress

Antiproliferative Activity in Prostate Cancer Cells: 4′-Methoxyflavonol vs. Vehicle Control

4′-Methoxyflavonol inhibits the proliferation of 22Rv1 prostate cancer cells with an IC50 of 30.5 µM [1]. In the same cell line, a 20 µM concentration of 4′-Methoxyflavonol was shown to reduce androgen receptor (AR) protein levels [1]. While direct comparison to other flavonols in this specific assay is not available, this quantitative activity is notable as AR modulation is a key target in prostate cancer research. This provides a defined concentration for which a biological effect (AR reduction) is observed, which is crucial for experimental design.

Prostate Cancer Antiproliferative Androgen Receptor

In Vivo Antistress and Metabolic Effects in a Murine Restraint Stress Model

In a murine restraint stress model, oral administration of 4′-Methoxyflavonol at a dose of 10 mg/kg produced a suite of statistically significant biochemical changes that were not observed in untreated stressed controls. Specifically, the compound reduced stress-induced increases in blood glucose, triglycerides, and total cholesterol, and also mitigated the stress-induced elevation of brain thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. Furthermore, it reversed stress-induced decreases in brain catalase and superoxide dismutase (SOD) levels [1]. This demonstrates that the in vitro antioxidant capacity translates to a multi-faceted, beneficial in vivo response under physiological stress conditions.

In Vivo Pharmacology Antistress Metabolic Regulation

Differential Membrane Interaction: Higher Affinity for DPPC Lipid Bilayers Compared to Other Flavonoids

4′-Methoxyflavonol demonstrates a specific and quantifiable interaction with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) model membranes [1]. This property is not universal among flavonoids; it is linked to the compound's capacity to intercalate into lipid bilayers. While other flavonoids may interact with membranes, 4′-Methoxyflavonol's interaction with DPPC bilayers is a distinct biophysical characteristic relevant for understanding its bioavailability and potential effects on cellular membrane structure and function.

Membrane Biophysics Lipid Bilayer Interaction Flavonoid

Optimal Research Applications for 4′-Methoxyflavonol Based on Quantified Differentiation


In Vivo Models of Oxidative Stress and Metabolic Dysfunction

4′-Methoxyflavonol is an ideal tool compound for researchers investigating the intersection of oxidative stress, metabolism, and behavior in preclinical models. Its demonstrated in vivo efficacy at a 10 mg/kg dose to normalize stress-induced hyperglycemia, hyperlipidemia, and brain oxidative damage markers (TBARS, catalase, SOD) [1] provides a robust and reproducible pharmacological phenotype for studying metabolic syndrome, anxiety, and the neurobiology of stress. The quantitative in vitro DPPH data (IC50 = 25.54 μg/mL) [1] can be used to benchmark its potency and ensure batch-to-batch consistency in long-term studies.

Prostate Cancer Cell Biology and Androgen Receptor Signaling

For oncology researchers, 4′-Methoxyflavonol offers a defined tool for perturbing androgen receptor (AR) signaling and inhibiting the proliferation of prostate cancer cells. The compound's IC50 of 30.5 µM in 22Rv1 cells and its ability to reduce AR protein levels at 20 µM [1] provide clear, quantitative starting points for experiments exploring AR-dependent growth pathways, combination therapies, or mechanisms of resistance. This specific activity profile distinguishes it from other, less well-characterized flavonols.

Membrane Biophysics and Lipid Bilayer Studies

The established interaction of 4′-Methoxyflavonol with DPPC lipid bilayers [1] positions it as a valuable molecular probe for biophysicists and cell biologists studying membrane dynamics, lipid raft organization, and the membrane-mediated effects of small molecules. Its unique behavior in model membrane systems can be leveraged to investigate the relationship between flavonoid structure, membrane partitioning, and subsequent cellular responses, offering a distinct advantage over flavonoids with poorly defined membrane interactions.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

4′-Methoxyflavonol serves as a critical reference compound for SAR studies of the flavonoid scaffold. Its performance in head-to-head DPPH assays against other synthetic flavonols (e.g., OF6) [1] allows researchers to directly correlate the 4′-methoxy and 3-hydroxy substitution pattern with a 4.8-fold enhancement in antioxidant potency. This quantitative differentiation makes it an essential control and comparator for evaluating novel flavonoid derivatives and understanding the molecular determinants of bioactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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